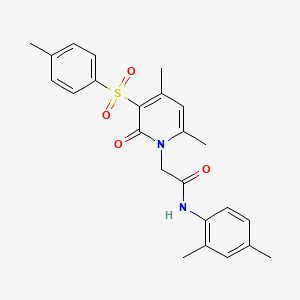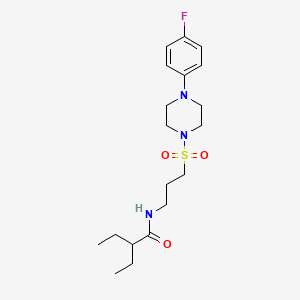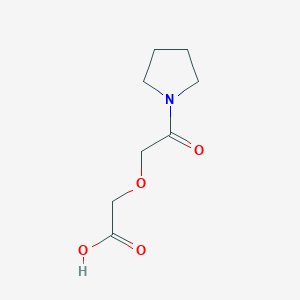![molecular formula C15H16FN3O4S B2974947 5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole CAS No. 2097932-57-3](/img/structure/B2974947.png)
5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H16FN3O4S and its molecular weight is 353.37. The purity is usually 95%.
BenchChem offers high-quality 5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds containing the 1,3,4-oxadiazole moiety have been studied for their corrosion inhibition properties. For instance, derivatives of 1,3,4-oxadiazole have been assessed for their ability to inhibit corrosion in mild steel in sulfuric acid environments. These studies utilize gravimetric, electrochemical, SEM, and computational methods to explore the efficiency of these compounds as corrosion inhibitors, suggesting potential industrial applications in protecting metals against corrosion (P. Ammal, M. Prajila, A. Joseph, 2018).
Antimicrobial and Antitubercular Agents
Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. Molecular docking studies have been employed to understand the mode of action of these synthesized compounds, indicating their potential as therapeutic agents (Ramesh M. Shingare, Yogesh S. Patil, J. Sangshetti, et al., 2022).
Biological Evaluation of Sulfonamide-based Derivatives
Sulfonamide-based 1,3,4-oxadiazole derivatives have been created and evaluated for various biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic effects. These studies underline the diverse pharmacological potential of these compounds, supported by quantum chemical parameters (S. Kavitha, Z. Nasarullah, K. Kannan, 2019).
Fluorogenic and Fluorescent Labeling Reagents
Derivatives with a benzofurazan (2,1,3-benzoxadiazole) skeleton have been reviewed for their applications as fluorogenic and fluorescent labeling reagents. These compounds, due to their specific reactivity and fluorescence characteristics, find applications in analytical chemistry for the detection of analytes, demonstrating the utility of such derivatives in biochemistry and molecular biology (S. Uchiyama, T. Santa, Natsuko Okiyama, et al., 2001).
Antibacterial Activity Against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against the pathogen causing rice bacterial leaf blight. These compounds outperformed commercial agents in both in vitro and in vivo tests, indicating their potential as agricultural chemicals to protect crops from bacterial diseases (Li Shi, Pei Li, Wenli Wang, et al., 2015).
Mecanismo De Acción
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Biochemical Pathways
Benzofuran compounds have been shown to have a wide range of biological and pharmacological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The physical properties such as boiling point and melting point of the compound are known , which could potentially influence its pharmacokinetic properties.
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .
Action Environment
The storage temperature for the compound is recommended to be in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Propiedades
IUPAC Name |
5-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S/c1-9-17-15(23-18-9)13-7-11(16)8-19(13)24(20,21)12-2-3-14-10(6-12)4-5-22-14/h2-3,6,11,13H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJXYAFWYYNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2S(=O)(=O)C3=CC4=C(C=C3)OCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2974864.png)

![{[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid](/img/structure/B2974866.png)




![6-Chloro-5-fluoro-2'-methylspiro[1H-3,1-benzoxazine-4,5'-piperidine]-2-one;hydrochloride](/img/structure/B2974873.png)
![Benzo[d]thiazol-2-yl(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2974875.png)
![Ethyl 5-{acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2974879.png)
![Benzo[d]thiazol-2-ylmethyl 4-cyanobenzoate](/img/structure/B2974882.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2974883.png)

